molecular formula C22H19FN4O2 B1682036 Tucidinostat CAS No. 1616493-44-7

Tucidinostat

货号: B1682036
CAS 编号: 1616493-44-7
分子量: 390.4 g/mol
InChI 键: SZMJVTADHFNAIS-BJMVGYQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tucidinostat, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. It has shown significant antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. This compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas and has been approved for use in China since 2014 .

化学反应分析

Tucidinostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in chidamide, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

科学研究应用

Tucidinostat has a wide range of scientific research applications, including:

作用机制

Tucidinostat exerts its effects by inhibiting specific histone deacetylase subtypes, leading to increased acetylation of chromatin histones. This results in alterations to gene expression, affecting multiple signal transduction pathways. This compound induces cell cycle inhibition and apoptosis in tumor cells by modulating abnormal epigenetic regulation of chromatin remodeling . Additionally, chidamide enhances the chemotaxis function of circulating PD-1 positive cells, reshaping the tumor microenvironment to an anti-tumor phenotype .

相似化合物的比较

Tucidinostat is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While all these compounds inhibit histone deacetylases, chidamide is unique due to its subtype-selective inhibition and oral bioavailability . Similar compounds include:

生物活性

Tucidinostat, also known as chidamide, is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its therapeutic potential in various malignancies. This compound selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC10, which play critical roles in regulating gene expression and chromatin structure. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of HDAC enzymes. By blocking these enzymes, this compound increases the acetylation of histones, leading to:

  • Gene Activation : Enhanced transcription of genes involved in cell cycle regulation and apoptosis.
  • Tumor Suppression : Induction of cell cycle arrest and promotion of apoptosis in cancer cells.
  • Immune Modulation : Increased expression of cancer-testis antigens and MHC I molecules, enhancing anti-tumor immune responses mediated by cytotoxic T lymphocytes and natural killer cells .

Cancer Treatment

This compound has been approved for the treatment of several cancers, including relapsed or refractory peripheral T-cell lymphoma (PTCL), advanced breast cancer, and adult T-cell leukemia-lymphoma (ATLL). Key findings from clinical studies include:

Cancer Type Overall Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
Relapsed/Refractory PTCL39.06% (monotherapy) Not specified433 days median
Advanced Breast Cancer25% (with exemestane) 7.6 months Not specified
Relapsed/Refractory ATL30.4% 1.7 months 7.9 months

In a multicenter phase IIb trial involving PTCL patients, this compound demonstrated an ORR of 46%, with complete responses observed in some patients over a follow-up period . Furthermore, the drug has shown promising results when combined with other therapies, such as exemestane in hormone receptor-positive breast cancer patients.

HIV Reactivation Studies

This compound's role extends beyond oncology; it has also been investigated as a latency-reversing agent for HIV. In studies involving patients on antiretroviral therapy (ART), this compound effectively reactivated latent HIV reservoirs:

  • A study reported robust reactivation of latent HIV in participants receiving this compound combined with ART, indicating its potential utility in HIV cure strategies .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Common Adverse Events : Thrombocytopenia, neutropenia, anemia, diarrhea, and lymphopenia were frequently reported .
  • Long-term Use : In long-term follow-up studies, this compound was well tolerated with manageable side effects. Most patients required dose adjustments due to hematological toxicities but maintained treatment continuity .

Case Studies

  • Peripheral T-Cell Lymphoma :
    • A retrospective analysis involving 256 patients treated with this compound monotherapy indicated an ORR of 39.06% and a disease control rate of 64.45% .
    • The median OS was reported at approximately 433 days.
  • Adult T-Cell Leukemia-Lymphoma :
    • A phase IIb trial showed an ORR of 30.4% with a median OS of 8.6 months among treated patients .
  • Breast Cancer :
    • In combination with exemestane, this compound yielded an ORR of 25% and significantly improved PFS compared to placebo .

属性

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tucidinostat
Reactant of Route 2
Tucidinostat
Reactant of Route 3
Reactant of Route 3
Tucidinostat
Reactant of Route 4
Reactant of Route 4
Tucidinostat
Reactant of Route 5
Tucidinostat
Reactant of Route 6
Reactant of Route 6
Tucidinostat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。